1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-ethylamine
CAS No.: 883548-00-3
Cat. No.: VC2204554
Molecular Formula: C10H10ClN3O
Molecular Weight: 223.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 883548-00-3 |
|---|---|
| Molecular Formula | C10H10ClN3O |
| Molecular Weight | 223.66 g/mol |
| IUPAC Name | 1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine |
| Standard InChI | InChI=1S/C10H10ClN3O/c1-6(12)10-13-9(14-15-10)7-4-2-3-5-8(7)11/h2-6H,12H2,1H3 |
| Standard InChI Key | BAYFUBWFNPSVMU-UHFFFAOYSA-N |
| SMILES | CC(C1=NC(=NO1)C2=CC=CC=C2Cl)N |
| Canonical SMILES | CC(C1=NC(=NO1)C2=CC=CC=C2Cl)N |
Introduction
Chemical Identity and Properties
1-[3-(2-Chloro-phenyl)- oxadiazol-5-yl]-ethylamine exists in two primary forms: the free base and its hydrochloride salt. The free base has a CAS registry number of 883548-00-3, while the hydrochloride salt is registered under CAS number 1185304-86-2 . This section details the compound's key chemical identifiers and physicochemical properties.
Nomenclature and Identification
The compound has several synonyms and identification parameters that are important for its precise characterization in chemical databases and research literature. These are summarized in Table 1.
Table 1. Chemical Identifiers for 1-[3-(2-Chloro-phenyl)- oxadiazol-5-yl]-ethylamine
| Parameter | Free Base | Hydrochloride Salt |
|---|---|---|
| IUPAC Name | 1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine | 1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine hydrochloride |
| CAS Number | 883548-00-3 | 1185304-86-2 |
| Molecular Formula | C₁₀H₁₀ClN₃O | C₁₀H₁₁Cl₂N₃O |
| PubChem CID | 6492298 | 46736009 |
| InChI | InChI=1S/C10H10ClN3O/c1-6(12)10-13-9(14-15-10)7-4-2-3-5-8(7)11/h2-6H,12H2,1H3 | InChI=1S/C10H10ClN3O.ClH/c1-6(12)10-13-9(14-15-10)7-4-2-3-5-8(7)11;/h2-6H,12H2,1H3;1H |
| InChIKey | BAYFUBWFNPSVMU-UHFFFAOYSA-N | GDMYTOFMNSNQEN-UHFFFAOYSA-N |
The chemical is indexed under multiple synonyms in various databases, providing researchers with multiple entry points for identification .
Physicochemical Properties
The physical and chemical properties of 1-[3-(2-Chloro-phenyl)- oxadiazol-5-yl]-ethylamine are fundamental to understanding its behavior in different environments and its potential for various applications.
Table 2. Physicochemical Properties of 1-[3-(2-Chloro-phenyl)- oxadiazol-5-yl]-ethylamine
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Molecular Weight | 223.66 g/mol | 260.12 g/mol |
| Physical State | Not specified in literature | Not specified in literature |
| Solubility | Expected to be soluble in organic solvents | Expected to have improved water solubility compared to free base |
| Structural Features | Contains 1,2,4-oxadiazole ring, 2-chlorophenyl group, and ethylamine moiety | Same core structure as free base with additional HCl |
The molecular weight difference between the free base (223.66 g/mol) and the hydrochloride salt (260.12 g/mol) reflects the addition of HCl in the salt form .
Structural Characteristics
The chemical structure of 1-[3-(2-Chloro-phenyl)- oxadiazol-5-yl]-ethylamine contains several important functional groups that may contribute to its chemical reactivity and potential biological activities.
Core Structure
The compound contains a 1,2,4-oxadiazole heterocyclic ring, which is a five-membered ring containing three atoms (one oxygen and two nitrogen atoms) positioned at 1, 2, and 4 in the ring. This oxadiazole core is a common motif in medicinal chemistry due to its versatile biological activities.
Functional Groups and Substituents
The compound has three key structural components:
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The 2-chlorophenyl group at position 3 of the oxadiazole ring
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An ethylamine moiety at position 5 of the oxadiazole ring
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The oxadiazole heterocycle itself, which serves as the central scaffold
The presence of the chlorine atom on the phenyl ring likely contributes to the compound's lipophilicity and may influence its binding to potential biological targets. The ethylamine group provides a basic site that is protonated in the hydrochloride salt form, which could enhance water solubility and potentially facilitate interactions with acidic residues in biological macromolecules.
Research Status and Future Directions
Current Knowledge Gaps
Based on the available search results, several knowledge gaps can be identified:
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Detailed physical properties of the compound (melting point, solubility parameters, etc.)
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Comprehensive biological activity profile
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Specific receptor or enzyme interactions
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Pharmacokinetic properties, including absorption, distribution, metabolism, excretion (ADME) profiles
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Toxicological data
These gaps present opportunities for researchers to expand the understanding of this compound and potentially uncover novel applications.
Promising Research Directions
Future research on 1-[3-(2-Chloro-phenyl)- oxadiazol-5-yl]-ethylamine could focus on:
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Comprehensive physical characterization
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Screening against various biological targets to identify potential therapeutic applications
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Structure-activity relationship (SAR) studies through the synthesis of analogs with modified substituents
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Investigation of potential CNS activity, given the interest in related oxadiazoles as GPR88 ligands
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Development of improved synthetic routes to facilitate larger-scale preparation and derivatization
Such studies would contribute to a more complete understanding of the compound's properties and potential utility in pharmaceutical or other applications.
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